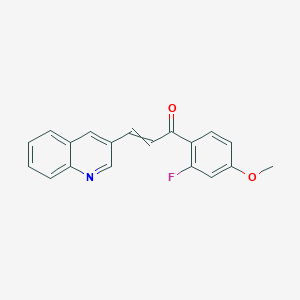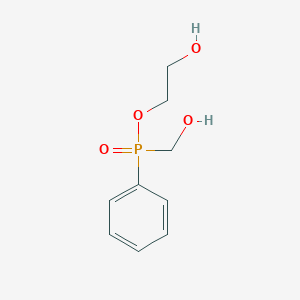![molecular formula C18H18INOSi B12606019 Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- CAS No. 646029-39-2](/img/structure/B12606019.png)
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- is a complex organic compound that features a benzamide core substituted with an iodine atom, a phenyl group, and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- typically involves multiple steps. One common method starts with the iodination of benzamide to form 2-iodobenzamide. This intermediate is then reacted with phenylamine to introduce the N-phenyl group. Finally, the trimethylsilyl-ethynyl group is added through a reaction with trimethylsilylacetylene under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can facilitate the compound’s binding to certain enzymes or receptors, potentially inhibiting their activity. The iodine atom and phenyl group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzamide: Lacks the N-phenyl and trimethylsilyl-ethynyl groups.
N-Phenylbenzamide: Does not have the iodine and trimethylsilyl-ethynyl groups.
2-Iodo-N-phenylbenzamide: Similar but lacks the trimethylsilyl-ethynyl group.
Uniqueness
Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- is unique due to the presence of all three substituents: the iodine atom, the N-phenyl group, and the trimethylsilyl-ethynyl group.
Properties
CAS No. |
646029-39-2 |
|---|---|
Molecular Formula |
C18H18INOSi |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-iodo-N-phenyl-N-(2-trimethylsilylethynyl)benzamide |
InChI |
InChI=1S/C18H18INOSi/c1-22(2,3)14-13-20(15-9-5-4-6-10-15)18(21)16-11-7-8-12-17(16)19/h4-12H,1-3H3 |
InChI Key |
XMVMYWKRYUAPIM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)

![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)
![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)

![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)
![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
